Acetyl hypoxanthine

Description

BenchChem offers high-quality Acetyl hypoxanthine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl hypoxanthine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

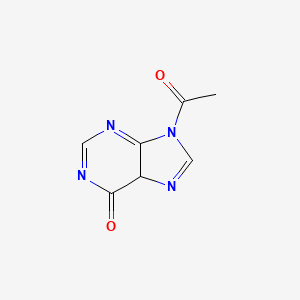

Molecular Formula |

C7H6N4O2 |

|---|---|

Molecular Weight |

178.15 g/mol |

IUPAC Name |

9-acetyl-5H-purin-6-one |

InChI |

InChI=1S/C7H6N4O2/c1-4(12)11-3-10-5-6(11)8-2-9-7(5)13/h2-3,5H,1H3 |

InChI Key |

GGPNCAAIVPEVQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=NC2C1=NC=NC2=O |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: Positioning Acetyl Hypoxanthine in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties and Applications of Acetyl Hypoxanthine

This guide provides an in-depth exploration of Acetyl hypoxanthine, a pivotal molecule in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a cohesive narrative on the molecule's synthesis, characterization, reactivity, and biological context. We will delve into the causality behind experimental choices, providing field-proven insights to empower your research and development endeavors.

Acetyl hypoxanthine, systematically named 9-Acetyl-3,9-dihydro-6H-purin-6-one, is a derivative of the naturally occurring purine base, hypoxanthine.[1][2][3] While its parent compound, hypoxanthine, is a central intermediate in purine metabolism, Acetyl hypoxanthine's primary significance lies not in its direct biological activity but in its role as a versatile synthetic intermediate and a critical pharmaceutical reference standard.[1][2][3] The acetyl group serves as a protecting group, modulating the reactivity of the hypoxanthine core and enabling selective chemical transformations that would otherwise be challenging.[1] Its most prominent application is as a key starting material in the high-yield synthesis of 6-chloropurine, a gateway intermediate for a vast array of purine analogs, including the essential biomolecule adenine.[1][4]

This guide will illuminate the fundamental chemical properties of Acetyl hypoxanthine, detail its synthesis and key transformations, outline robust analytical methodologies for its characterization, and place it within the broader context of purine metabolism.

Core Chemical and Physical Properties

A comprehensive understanding of a molecule's physical properties is the foundation of its effective application in a laboratory setting. These properties dictate storage conditions, solvent selection, and analytical approaches. The key identifiers and properties of Acetyl hypoxanthine are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 9-Acetyl-3,9-dihydro-6H-purin-6-one | [1][2] |

| Synonym(s) | N-Acetyl Hypoxanthine, 9-acetyl-1H-purin-6(9H)-one | [2][3] |

| CAS Number | 408531-05-5 | [1][2][3][5] |

| Molecular Formula | C₇H₆N₄O₂ | [1][2][3] |

| Molecular Weight | 178.15 g/mol | [1][2][3] |

| Appearance | White to off-white solid/powder | [6] |

| Storage | Store at 2-8 °C in a well-closed container | [6] |

Note: Solubility data is not consistently reported across public sources. As with many purine derivatives, it is expected to have limited solubility in water and better solubility in polar organic solvents like DMSO and DMF. Experimental verification is always recommended.

Synthesis and Chemical Transformations

The true utility of Acetyl hypoxanthine is realized in its synthesis and subsequent chemical transformations. The acetyl group provides a strategic advantage, enabling high-yield conversions that are central to the production of other valuable purine derivatives.

Synthesis via Acetylation of Purine Precursors

The direct synthesis of Acetyl hypoxanthine is most commonly achieved through the acetylation of hypoxanthine.[1] While less documented than the acetylation of the corresponding nucleoside, inosine, the direct acetylation of the purine base is a viable route.[1]

A related and historically significant approach involves the "acid acetylation" of inosine (the ribonucleoside of hypoxanthine) using acetic anhydride in the presence of acetyl chloride.[1][7] This reaction not only produces acetylated inosine but also results in the cleavage of the glycosidic bond, yielding hypoxanthine (up to 19%) and its acetylated form as a byproduct.[7] This historical context establishes the chemical basis for the direct acetylation of the purine ring system.

Key Transformation: Synthesis of 6-Chloropurine

The most critical reaction involving Acetyl hypoxanthine is its conversion to 6-chloropurine. This transformation is a cornerstone of purine chemistry, as 6-chloropurine is a versatile precursor for synthesizing adenine, 6-mercaptopurine, and other biologically active molecules.[1][4]

Expert Insight: The choice of phosphorus oxychloride (POCl₃) is deliberate and crucial. It acts as both a powerful chlorinating agent and a dehydrating agent. The reaction proceeds via the conversion of the C6-keto group of the purine ring into a chloro-substituted group. N,N-dimethylaniline is often used as a catalyst, acting as a base to facilitate the reaction.[1][4] The acetyl group is essential here; it enhances the stability and reactivity of the hypoxanthine core for this specific transformation.

Caption: Synthesis of 6-Chloropurine from Acetyl hypoxanthine.

Experimental Protocol: Chlorination of Acetyl Hypoxanthine

This protocol is a generalized representation based on established chemical principles and patent literature.[1][4] All work should be performed by qualified personnel in a fume hood with appropriate personal protective equipment.

-

System Preparation: In a flame-dried, four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add Acetyl hypoxanthine (1 equivalent) and N,N-dimethylaniline (1.2 equivalents).[4]

-

Reagent Addition: While stirring at room temperature, slowly add phosphorus oxychloride (POCl₃, 8 equivalents) dropwise.[4] The addition should be controlled to manage any exothermic reaction.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 90-110 °C).[1][4] Monitor the reaction progress by a suitable method (e.g., HPLC or TLC) until the starting material is consumed.

-

Workup: After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ under reduced pressure. Slowly and cautiously quench the residue by adding it to ice-cold water.

-

Neutralization & Isolation: Adjust the pH of the aqueous solution to approximately 10 using a 20% NaOH solution.[4] The product, 6-chloropurine, may precipitate. Cool the mixture and collect the solid by filtration.

-

Purification & Validation: Wash the crude product with cold water and dry it under a vacuum. The purity of the resulting 6-chloropurine should be confirmed by HPLC, and its identity verified by mass spectrometry and NMR spectroscopy.

Advanced Analytical Methodologies

For any synthetic intermediate or reference standard, robust analytical methods are paramount for ensuring quality, purity, and identity. A multi-pronged approach combining chromatographic separation with spectroscopic analysis provides a self-validating system for the characterization of Acetyl hypoxanthine.

Caption: A typical analytical workflow for quality control.

Chromatographic Separation: HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of Acetyl hypoxanthine and separating it from precursors like hypoxanthine or related impurities.[1]

Expert Insight: A reversed-phase C18 column is the logical starting point for method development.[1] The non-polar stationary phase effectively retains the moderately polar acetylated purine, allowing for separation from more polar (e.g., hypoxanthine) or less polar impurities using a polar mobile phase, typically a mixture of water and acetonitrile or methanol.[1][8]

Protocol: HPLC Purity Assay

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV detection at a wavelength where purines absorb strongly, such as 254 nm.[8]

-

Sample Preparation: Accurately weigh and dissolve the Acetyl hypoxanthine sample in a suitable solvent (e.g., DMSO or a mobile phase component) to a known concentration.

-

Analysis: Inject the sample and analyze the resulting chromatogram. Purity is calculated based on the relative area of the main peak compared to the total area of all peaks.

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is indispensable for confirming the identity of Acetyl hypoxanthine by providing an accurate mass-to-charge ratio (m/z).[1]

-

Expected Result: In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z corresponding to a molecular weight of ~178.15. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₇H₆N₄O₂) with high accuracy.

-

Tandem MS (LC-MS/MS): This technique is particularly powerful for quantitative analysis in complex matrices.[1] By monitoring specific precursor-to-product ion transitions, one can achieve high selectivity and sensitivity, which is crucial for impurity profiling or metabolic studies.[1]

NMR Spectroscopy for Unambiguous Identification

-

Acetyl Protons: A sharp singlet around 2.5-3.0 ppm, integrating to 3 hydrogens.

-

Purine Ring Protons: Two singlets in the aromatic region (typically >8.0 ppm), corresponding to the protons at the C2 and C8 positions of the purine ring.

-

N-H Proton: A broad singlet that may be exchangeable with D₂O, corresponding to the proton on the purine ring.

Biological and Metabolic Context

While Acetyl hypoxanthine is primarily a synthetic construct, its parent molecule, hypoxanthine, is a vital component of cellular metabolism.[9][10] Understanding this context is crucial for drug development professionals exploring purine analogs.

Hypoxanthine is a central node in the purine salvage pathway. Instead of synthesizing purines de novo, which is energetically expensive, cells can recycle purine bases like hypoxanthine. The enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) converts hypoxanthine back into Inosine Monophosphate (IMP), a precursor for both AMP and GMP.[9] This pathway is so critical that its absence leads to severe genetic disorders like Lesch-Nyhan syndrome.[11]

Conversely, in purine degradation, hypoxanthine is oxidized by xanthine oxidase to xanthine, and then further to uric acid for excretion.[12][13]

Caption: The central role of hypoxanthine in purine metabolism.

Expert Insight: The acetylation and deacetylation of metabolic enzymes are emerging as key regulatory mechanisms.[1] While Acetyl hypoxanthine itself isn't a direct metabolite, the enzymatic control of metabolic pathways via acetylation provides a conceptual link. By studying acetylated purine analogs, researchers can gain insights into enzyme-substrate interactions and potentially develop novel modulators of purine metabolism.

Conclusion

Acetyl hypoxanthine stands as a molecule of significant synthetic utility rather than direct biological function. Its value is unlocked through a deep understanding of its chemical properties, enabling its strategic use as a stable and reactive intermediate for constructing more complex and often biologically active purine derivatives. Mastery of its synthesis, reactivity, and analytical characterization is essential for any research program focused on purine chemistry, from academic exploration to industrial-scale drug development. This guide provides the foundational knowledge and practical insights necessary to leverage the full potential of this versatile chemical building block.

References

-

N-Acetyl Hypoxanthine | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved March 7, 2026, from [Link]

-

Shi, Y., et al. (2022). Increased Generation of Hypoxanthine: How Adaptation of Purine Metabolism Drives Vascular Remodeling in Pulmonary Hypertension. Circulation Research. Available from: [Link]

-

N-Acetyl Hypoxanthine : CAS No.408531-05-5 - Omsynth Lifesciences. (n.d.). Omsynth. Retrieved March 7, 2026, from [Link]

-

Hypoxanthine - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

-

Acetyl hypoxanthine, 50 mg - Carl ROTH. (n.d.). Carl ROTH. Retrieved March 7, 2026, from [Link]

-

Acetyl hypoxanthine, 25 mg, CAS No. 408531-05-5 | Nucleotides & Nucleosides. (n.d.). Carl ROTH. Retrieved March 7, 2026, from [Link]

-

Wang, Y., et al. (2023). Hypoxanthine is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke. Cell Death & Disease. Available from: [Link]

-

[Research advances on the metabolic pathways and functions mediated by plant xanthine dehydrogenase]. (2023). Sheng Wu Gong Cheng Xue Bao. PubMed. Retrieved March 7, 2026, from [Link]

-

Metabolic pathways of purine degradation in humans. Xanthine... - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

CERTIFICATE OF ANALYSIS - N-acetyl Hypoxanthine. (n.d.). Pharmaffiliates. Retrieved March 7, 2026, from [Link]

- CN102321086A - Synthesizing method of adenine - Google Patents. (n.d.). Google Patents.

-

Hypoxanthine | C5H4N4O | CID 135398638 - PubChem. (n.d.). PubChem @ NIH. Retrieved March 7, 2026, from [Link]

-

Beranek, J., & Hrebabecky, H. (1976). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Nucleic Acids Research. Available from: [Link]

- CN105348285A - Low-cost and high-yield adenine preparation method - Google Patents. (n.d.). Google Patents.

-

Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds. (1988). Journal of Medicinal Chemistry. PubMed. Retrieved March 7, 2026, from [Link]

-

THE ESTIMATION OF HYPOXANTHINE - R Discovery. (n.d.). R Discovery. Retrieved March 7, 2026, from [Link]

-

Chemistry of Hypoxanthine: Advancement in Derivatization and Drug Development | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Determination of xanthine in the presence of hypoxanthine by adsorptive stripping voltammetry at the mercury film electrode. (2014). Analytical Chemistry Insights. PubMed. Retrieved March 7, 2026, from [Link]

-

Hypoxanthine – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

-

Determination of Hypoxanthine in the Presence of Copper by Adsorptive Stripping Voltammetry. (2014). American Journal of Analytical Chemistry. Scientific Research Publishing. Retrieved March 7, 2026, from [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved March 7, 2026, from [Link]

-

Role of hypoxanthine-guanine phosphoribosyltransferase in metabolism of fairy chemicals in rice. (n.d.). Rsc.org. Retrieved March 7, 2026, from [Link]

-

A Novel Supramolecular Salt of Hypoxanthine with Maleic Acid as a Potential Weight-Loss Drug. (2024). Molecules. PMC. Retrieved March 7, 2026, from [Link]

-

Hypoxanthine CAS 68-94-0 Manufacturers and Suppliers - Price - Fengchen. (n.d.). Fengchen Group. Retrieved March 7, 2026, from [Link]

-

1H-NMR metabolomics analysis identifies hypoxanthine as a novel metastasis-associated metabolite in breast cancer. (2024). Scientific Reports. PMC. Retrieved March 7, 2026, from [Link]

-

(PDF) H-NMR metabolomics analysis identifies hypoxanthine as a novel metastasis-associated metabolite in breast cancer - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Hypoxanthine and 7-methylhypoxanthine IR spectra (T = 11 K, Ar matrix)a - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

- 1. Acetyl hypoxanthine | Benchchem [benchchem.com]

- 2. Acetyl Hypoxanthine - SRIRAMCHEM [sriramchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CN102321086A - Synthesizing method of adenine - Google Patents [patents.google.com]

- 5. Acetyl hypoxanthine, 50 mg, CAS No. 408531-05-5 | Nucleotides & Nucleosides | Nucleotides & Nucleosides | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. academic.oup.com [academic.oup.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Hypoxanthine - Wikipedia [en.wikipedia.org]

- 10. Hypoxanthine | C5H4N4O | CID 135398638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. [Research advances on the metabolic pathways and functions mediated by plant xanthine dehydrogenase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Whitepaper: Synthesis, Characterization, and Analytical Applications of N-Acetyl-hypoxanthine

Executive Summary

N-acetyl-hypoxanthine (9-Acetyl-3,9-dihydro-6H-purin-6-one) is a pivotal purine derivative that bridges the gap between early-stage organic synthesis and late-stage pharmaceutical quality control. Primarily serving as a stable, reactive intermediate for the construction of complex purine analogs like 6-chloropurine ()[1], it has also gained critical importance as a regulatory impurity standard in the manufacturing of Active Pharmaceutical Ingredients (APIs) such as Azacitidine ()[2] and Azathioprine[3]. This technical guide provides a comprehensive, field-proven methodology for its synthesis, mechanistic rationale, and analytical characterization.

Mechanistic Rationale for Purine Acetylation

The purine core of hypoxanthine is highly polar and capable of extensive hydrogen bonding, making direct functionalization challenging. Acetylation at the N9 position acts as a strategic protecting group strategy[1].

Causality of the Acetyl Group: The introduction of the electron-withdrawing acetyl moiety modulates the electronic distribution across the purine ring. It deactivates the nitrogen centers towards unwanted electrophilic attacks while simultaneously activating the C6 carbonyl oxygen. This activation is a thermodynamic prerequisite for downstream halogenation reactions, such as the high-yield conversion to 6-chloropurine using phosphorus oxychloride (POCl₃) at elevated temperatures[4]. Furthermore, in biological and metabolic research contexts, acetylation mimics post-translational modifications that regulate purine salvage pathways[1].

Synthetic Methodologies: The "Acid Acetylation" Pathway

The synthesis of N-acetyl-hypoxanthine is predominantly achieved via the "acid acetylation" of purine precursors, utilizing either direct hypoxanthine or its nucleoside counterpart, inosine[4].

Experimental Protocol 1: Synthesis via Acid Acetylation

Self-Validating System: This protocol utilizes thermodynamic control to drive the reaction forward, while vacuum distillation prevents the hydrolytic reversal of the acetylation. In-process Thin-Layer Chromatography (TLC) ensures precise reaction termination.

-

Preparation: Suspend 10.0 g of hypoxanthine (or inosine) in 100 mL of acetic anhydride within a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube.

-

Catalysis: Add 5.0 mL of acetyl chloride dropwise. Causality: Acetic anhydride serves as both the solvent and the primary reactant, driving the equilibrium via Le Chatelier's principle. Acetyl chloride acts as a highly reactive acylium ion source, lowering the activation energy for the initial N-attack. When starting from inosine, it also provides the acidic environment necessary to cleave the N-glycosidic bond, yielding the free purine base[1].

-

Reflux: Heat the mixture to 120°C under continuous magnetic stirring for 4 to 6 hours. Causality: Elevated temperature is required to overcome the resonance stabilization of the purine ring and facilitate complete N9-acetylation.

-

In-Process Control (IPC): Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 9:1). The disappearance of the starting material spot validates reaction completion.

-

Workup: Cool the reaction mixture to room temperature. Remove excess acetic anhydride and generated acetic acid via vacuum distillation (40-50°C). Causality: Immediate removal of acetic acid prevents the nucleophilic attack of water/acid on the newly formed amide bond during aqueous workup.

-

Crystallization: Triturate the resulting crude residue with ice-cold ethanol (50 mL). Filter the precipitate under a vacuum and wash with cold diethyl ether.

-

Drying: Dry the solid in a vacuum oven at 45°C overnight to yield N-acetyl-hypoxanthine (Yield: ~85%).

Fig 1: Synthetic workflow for N-acetyl-hypoxanthine via acid acetylation.

Physicochemical and Structural Characterization

Robust impurity profiling requires absolute certainty in the reference standard's identity ()[5]. N-acetyl-hypoxanthine is characterized using orthogonal analytical techniques to ensure high fidelity for regulatory submissions[6].

Table 1: Physicochemical and Structural Properties

| Parameter | Specification |

| Chemical Name | 9-Acetyl-3,9-dihydro-6H-purin-6-one |

| CAS Number | 408531-05-5 |

| Molecular Formula | C₇H₆N₄O₂ |

| Molecular Weight | 178.15 g/mol |

| Appearance | White to pale yellow solid |

| Solubility | Soluble in Methanol, DMSO; slightly soluble in water |

| Purity (HPLC) | ≥ 95.0% (Reference Standard Grade) |

Experimental Protocol 2: Analytical Validation (LC-HRMS & ¹H-NMR)

Self-Validating System: The orthogonal use of high-resolution mass spectrometry (for exact molecular weight confirmation) and NMR (for structural connectivity) ensures the absolute identification of the impurity standard, preventing false positives during API batch release ()[7].

-

Sample Preparation: Dissolve 5 mg of the synthesized compound in 1 mL of DMSO-d₆ for NMR analysis. For LC-MS, dilute the sample to 10 µg/mL in LC-MS grade Methanol.

-

¹H-NMR Acquisition: Acquire spectra at 400 MHz at ambient temperature[8]. Expected Resonances: A sharp singlet at ~2.80 ppm (3H, -COCH₃) confirms successful acetylation. The aromatic purine protons (H2 and H8) will appear as distinct singlets downfield (8.10 - 8.50 ppm) due to the electron-withdrawing effect of the N9-acetyl group.

-

LC-HRMS Analysis: Run on a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid). Expected Mass: Detect the [M+H]⁺ ion at m/z 179.0564, confirming the molecular formula C₇H₆N₄O₂.

Role in API Impurity Profiling

In the pharmaceutical industry, controlling degradation products is a strict regulatory mandate. N-acetyl-hypoxanthine frequently emerges as an impurity during the synthesis, forced degradation, or long-term stability testing of pyrimidine and purine analogs, notably Azacitidine and Azathioprine[9],[3]. Utilizing highly pure N-acetyl-hypoxanthine as a reference standard allows analytical chemists to accurately spike samples, validate HPLC-UV methods, and establish precise limits of detection (LOD) and quantification (LOQ) for commercial drug batches[4].

Fig 2: Role of N-acetyl-hypoxanthine in API impurity profiling and QC.

References

-

Title: Specification - Acetyl hypoxanthine (Item 313H) Source: Carl Roth URL: [Link]

Sources

- 1. Acetyl hypoxanthine | Benchchem [benchchem.com]

- 2. thepurechem.com [thepurechem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Acetyl hypoxanthine | Benchchem [benchchem.com]

- 5. N-acetyl Hypoxanthine | CAS No- 408531-05-5 [chemicea.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. carlroth.com [carlroth.com]

- 8. Acetyl hypoxanthine, 50 mg, CAS No. 408531-05-5 | Nucleotides & Nucleosides | Nucleotides & Nucleosides | Biochemicals - Product Expansion | Campaign | Carl ROTH - Switzerland [carlroth.com]

- 9. cleanchemlab.com [cleanchemlab.com]

Acetyl Hypoxanthine as a Ribavirin Impurity: Mechanistic Origins, Enzymatic Dynamics, and Analytical Profiling

Introduction & Core Rationale

Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide) is a broad-spectrum synthetic guanosine analogue utilized in the treatment of Hepatitis C, Respiratory Syncytial Virus (RSV), and viral hemorrhagic fevers. The pharmaceutical efficacy and safety profile of Ribavirin are tightly governed by its impurity profile. Among the myriad of pharmacopeial and non-pharmacopeial impurities, Acetyl hypoxanthine (designated as Ribavirin Impurity 37, CAS 408531-05-5) presents a unique analytical and synthetic challenge 1.

Unlike standard degradation products such as triazole carboxylic acid derivatives, acetyl hypoxanthine (9-acetyl-1,9-dihydro-6H-purin-6-one) does not originate from the degradation of the Ribavirin API itself. Instead, it emerges from complex intersections between starting material cross-contamination, chemical acetylation steps, and enzymatic transglycosylation byproducts. As a Senior Application Scientist, understanding the causality of this impurity's formation is critical for optimizing both biocatalytic synthesis routes and downstream chromatographic purification.

Mechanistic Origins of Acetyl Hypoxanthine

The Enzymatic Synthesis Route and Hypoxanthine Generation

Modern green-chemistry approaches to Ribavirin synthesis leverage Purine Nucleoside Phosphorylase (PNPase) to catalyze transglycosylation. In this biocatalytic route, a purine nucleoside (typically inosine or guanosine) acts as the ribose donor, while 1,2,4-triazole-3-carboxamide (TCA) serves as the acceptor 2.

The reaction proceeds via a two-step reversible phosphorolysis:

-

Phosphorolysis: Inosine +

-

Coupling: R1P + TCA

Ribavirin +

While inosine exhibits a high binding affinity for PNPase, the resulting byproduct, hypoxanthine , acts as a potent competitive inhibitor against TCA for the enzyme's active site . This necessitates careful stoichiometric control. If the downstream API purification involves chemical acetylation (often used for selective protection/deprotection of nucleosides) or if the facility co-manufactures acetylated purines (such as in the synthesis of Vidarabine, where acetyl hypoxanthine is also a known impurity), residual hypoxanthine is readily acetylated to form Acetyl hypoxanthine. Furthermore, PNPase is a key enzyme in human intestinal ribavirin metabolism, making the study of these purine interactions highly relevant to pharmacokinetics 3.

Biochemical pathway of Ribavirin synthesis and the origin of the Acetyl hypoxanthine impurity.

Quantitative Impurity Profiling

To ensure regulatory compliance, the API must be rigorously profiled. Acetyl hypoxanthine (MW: 178.15 g/mol ) requires highly selective techniques like LC-MS/MS due to its structural divergence from the triazole core of Ribavirin. Standard HPLC-UV often lacks the specificity to resolve this trace purine derivative from other UV-absorbing co-eluting impurities.

Table 1: Key Ribavirin Impurities and Structural Classifications

| Impurity Designation | Chemical Name | CAS Number | Origin / Classification |

| Ribavirin API | 1-β-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide | 36791-04-5 | Target Active Pharmaceutical Ingredient |

| Impurity A | 1-β-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxylic acid | 39925-19-4 | Degradation (Hydrolysis of amide) |

| Impurity D | 1H-1,2,4-Triazole-3-carboxamide (TCA) | 3641-08-5 | Unreacted Precursor / Degradation |

| Impurity F | 5'-O-Acetyl Ribavirin | 58151-87-4 | Process Impurity (Incomplete deprotection) |

| Impurity 37 | Acetyl hypoxanthine (9-acetyl-1,9-dihydro-6H-purin-6-one) | 408531-05-5 | Process Impurity (Purine byproduct acetylation) |

Experimental Protocols

The following self-validating protocols are designed to monitor the upstream synthesis dynamics and downstream analytical quantification of the impurity.

Protocol A: Enzymatic Synthesis Monitoring and Hypoxanthine Quantification

Objective: To monitor the PNPase-catalyzed conversion of Inosine to Ribavirin and quantify the accumulation of the hypoxanthine byproduct. Causality: High hypoxanthine concentrations drive the reaction equilibrium backward and increase the risk of downstream acetyl hypoxanthine formation. Monitoring this ensures optimal TCA addition timing and validates enzyme kinetics.

-

Reaction Setup: Prepare a 50 mM potassium phosphate buffer (pH 7.0) containing 100 mM Inosine and 100 mM TCA.

-

Enzyme Addition: Introduce recombinant PNPase (e.g., from Bacillus amyloliquefaciens) at 10 U/mL. Incubate the bioreactor at 50°C under continuous agitation.

-

Sampling & Quenching: Extract 100 µL aliquots at 1h, 4h, 8h, and 24h. Crucial Step: Quench the reaction immediately by adding 100 µL of ice-cold methanol. The organic solvent rapidly denatures and precipitates the PNPase, freezing the equilibrium state for accurate measurement.

-

Centrifugation: Spin the quenched samples at 12,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

-

HPLC Analysis: Inject the clarified supernatant onto a C18 Reverse Phase column. Use an isocratic mobile phase of Water:Methanol (95:5 v/v) at a flow rate of 1.0 mL/min. Hypoxanthine elutes earlier than Ribavirin; integrate the peaks at 254 nm to calculate the Inosine-to-Hypoxanthine conversion ratio.

Protocol B: LC-MS/MS Detection of Acetyl Hypoxanthine in Ribavirin API

Objective: Highly selective quantification of Acetyl hypoxanthine traces (<0.05%) in bulk Ribavirin. Causality: HILIC (Hydrophilic Interaction Liquid Chromatography) is selected over standard Reverse Phase (RP) because nucleosides and purines are highly polar; RP columns often result in poor retention and peak shape for these compounds. Multiple Reaction Monitoring (MRM) isolates the specific mass transitions, eliminating matrix interference.

-

Sample Preparation: Dissolve 10 mg of Ribavirin API in 10 mL of LC-MS grade Water:Acetonitrile (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter to remove particulates that could foul the MS capillary.

-

Chromatography: Utilize a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium formate in water (pH 3.0).

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient: Start at 95% B, dropping to 50% B over 10 minutes to elute the polar analytes.

-

-

Mass Spectrometry Configuration: Operate the Electrospray Ionization (ESI) source in positive ion mode. Set the precursor ion for Acetyl hypoxanthine at m/z 179.1 [M+H]⁺.

-

MRM Transitions: Monitor the specific transition m/z 179.1

137.1. Causality: This transition represents the collision-induced loss of the acetyl group (42 Da), yielding the stable hypoxanthine core ion. This specific cleavage validates the identity of the impurity. -

Quantification: Compare the integrated peak area against a matrix-matched calibration curve constructed using certified Acetyl hypoxanthine reference standards to calculate the exact ppm concentration in the API.

LC-MS/MS analytical workflow for the isolation and quantification of Acetyl hypoxanthine.

References

- Furihata, T., et al. "Functional analysis of purine nucleoside phosphorylase as a key enzyme in ribavirin metabolism." PubMed / NIH, 2013.

- "Fermentative production of ribavirin by overexpressing purine nucleoside phosphorylase in Bacillus." Journal of Chemical and Pharmaceutical Research.

- "Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosyl

- "Acetyl hypoxanthine | 408531-05-5." ChemicalBook.

Sources

Biological significance of acetylated purine derivatives.

N-Acetylated Purine Derivatives: Metabolic Regulators, Riboswitch Ligands, and Therapeutic Scaffolds

Executive Summary

This technical guide examines the biological and chemical significance of acetylated purine derivatives, specifically focusing on

Part 1: The Endogenous Landscape

Bacterial Gene Regulation: The Riboswitch Connection

While acetylation of pyrimidines (e.g.,

-

Mechanism of Action: The guanine-II riboswitch does not just sense guanine; it possesses a promiscuous binding pocket that accommodates C2-modified guanine derivatives.

-acetylguanine binds with a -

Transcriptional Consequence: Binding stabilizes the P1 stem of the riboswitch, promoting the formation of a transcriptional terminator hairpin. This results in the premature abortion of mRNA transcription for genes involved in purine efflux or salvage pathways, effectively downregulating purine metabolism when intracellular acetylated derivatives accumulate.

Comparative Biochemistry: Acetyl vs. Methyl

It is crucial to distinguish acetylation from methylation in purine biology:

| Feature | Methylation ( | Acetylation ( |

| Primary Function | Epitranscriptomic regulation (stability, translation). | Metabolic signaling (bacteria); Synthetic protection. |

| Chemical Stability | High (stable covalent bond). | Moderate (susceptible to deacetylases/hydrolysis). |

| Enzymatic Origin | Methyltransferases (e.g., METTL3).[1] | Acetyltransferases (e.g., NATs) or spontaneous acyl-CoA reaction. |

| Hydrophobicity | Increases slightly. | Increases significantly (alters Watson-Crick pairing). |

Part 2: Therapeutic & Synthetic Relevance[2][3]

The "Acyclovir" Pathway: Acetylation as a Synthetic Scaffold

The biological significance of acetylated purines extends into pharmaceutical manufacturing.

-

Solubility Engineering: Native guanine is notoriously insoluble, complicating chemical modification. Acetylation of the exocyclic amine (

) and the imidazole ring ( -

Protection Strategy: In oligonucleotide synthesis, the exocyclic amine of Guanine must be protected to prevent branching. While isobutyryl (

) is common, acetyl groups are used when milder deprotection conditions are required (e.g., "Fast-Deprotection" chemistry).

Prodrug Design

-acetylation is utilized to enhance the oral bioavailability of purine nucleoside analogues. By masking the polar amino groups, the lipophilicity (Part 3: Visualization of Pathways

Figure 1: Riboswitch-Mediated Regulation by Acetylated Purines

Caption: Mechanism of

Part 4: Analytical Protocols

Protocol 4.1: LC-MS/MS Quantification of -Acetylguanine

Objective: To detect and quantify trace levels of acetylated purines in biological matrices (urine or bacterial lysate).

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in

.[2] -

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).[2]

-

Internal Standard (IS):

-Guanine (or deuterated analog).

Workflow:

-

Sample Preparation:

-

Aliquot

of urine/lysate. -

Add

of Internal Standard ( -

Protein Precipitation: Add

ice-cold ACN. Vortex 30s. Centrifuge at -

Evaporate supernatant to dryness under

stream. Reconstitute in

-

-

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., Acquity HSS T3,

, -

Gradient:

-

0–1 min: 2% B (Isocratic hold)

-

1–6 min: 2%

30% B (Linear gradient) -

6–8 min: 95% B (Wash)

-

8–10 min: 2% B (Re-equilibration)

-

-

Flow Rate:

.

-

-

Mass Spectrometry (MS/MS):

-

Source: Electrospray Ionization (ESI) Positive Mode.[3]

-

MRM Transitions:

-

Analyte (

): Precursor -

Qualifier:

(Cleavage of imidazole ring).

-

-

Validation: Linearity

over 1–1000 nM range.

-

Figure 2: Analytical Workflow

Caption: Step-by-step extraction and detection workflow for acetylated purines using LC-MS/MS.

References

-

Matyjasik, M. M., et al. (2020). "High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch."[4] Molecules, 25(10), 2295. [Link] (Validates the riboswitch binding affinity and transcriptional modulation).

-

Robins, M. J., et al. (1987).[5] "Nucleic acid related compounds. 53. Synthesis of N2-acetylguanine and N2-acetyl-9-(2-hydroxyethoxymethyl)guanine (N2-acetylacyclovir)." Canadian Journal of Chemistry, 65(6), 1436-1439. [Link] (Establishes the synthetic pathway for Acyclovir precursors).

-

Liu, Y., et al. (2008). "Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma." Journal of Chromatography B, 862(1-2), 150-154. [Link] (Provides the foundational MS/MS parameters adapted for acetylated derivatives).

-

Dixon, N., et al. (2010). "Reengineering orthogonally selective riboswitches." Proceedings of the National Academy of Sciences, 107(7), 2830-2835. [Link] (Discusses the specificity of purine riboswitches).

Sources

- 1. N6-methyladenosine in DNA promotes genome stability | eLife [elifesciences.org]

- 2. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. US5583225A - Syntheses of acyclic guanine nucleosides - Google Patents [patents.google.com]

Acetyl Hypoxanthine: The Strategic Solubilizer in Purine Synthesis

Topic: Acetyl Hypoxanthine as an Intermediate in Chemical Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of purine chemistry, Hypoxanthine (6-hydroxypurine) presents a notorious "brick dust" challenge: it is a high-melting solid (

Acetyl Hypoxanthine (specifically 9-acetyl-1,9-dihydro-6H-purin-6-one , CAS: 408531-05-5) serves as a critical "kinetic gateway." By masking the N-H functionality, acetylation disrupts the crystal lattice, rendering the purine soluble in organic media (such as

Part 1: Structural Chemistry & The Solubility Problem

The "Brick Dust" Barrier

Hypoxanthine exists primarily in the lactam (6-keto) tautomer. The N7-H and N9-H protons act as hydrogen bond donors, while the N1, N3, and C6-carbonyl oxygen act as acceptors. This creates a planar, ribbon-like lattice that resists solvation.

The Acetyl Solution

Acetylation of hypoxanthine typically occurs at the N9 position under kinetic control, though migration to N7 or O6 is possible depending on conditions.

-

Disruption: The bulky acetyl group prevents the formation of the tight hydrogen-bond network.

-

Activation: The electron-withdrawing nature of the acetyl group at N9 decreases the electron density of the purine ring, making the C6-position more susceptible to nucleophilic attack (e.g., by chloride ions during chlorination).

Part 2: Synthesis of 9-Acetylhypoxanthine

This protocol describes the conversion of Hypoxanthine to 9-Acetylhypoxanthine using acetic anhydride. This is a scalable, high-yield process.[1]

Protocol 1: Preparation of 9-Acetylhypoxanthine

Reagents:

-

Hypoxanthine (dried, finely ground)

-

Acetic Anhydride (

) - Reagent grade, excess -

Pyridine (Catalyst, optional but recommended for faster kinetics)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser protected by a drying tube (

or -

Charging: Charge the flask with Hypoxanthine (1.0 eq).

-

Solvent Addition: Add Acetic Anhydride (10-15 volumes relative to solid weight). The solid will not dissolve initially.

-

Reaction: Heat the suspension to reflux (

C) .-

Observation: As the reaction proceeds, the suspension will clear to a yellow/orange homogeneous solution. This indicates the breaking of the crystal lattice and formation of the acetyl derivative.

-

Time: Typically 2–4 hours.

-

-

Workup:

-

Cool the reaction mixture to room temperature (

C). -

Cool further to

C in an ice bath. The product, 9-acetylhypoxanthine , will precipitate as a crystalline solid.

-

-

Isolation: Filter the solid under vacuum. Wash the filter cake with cold diethyl ether or MTBE to remove residual acetic anhydride/acetic acid.

-

Drying: Dry the solid in a vacuum oven at

C.

Key Data Points:

| Parameter | Specification |

| Appearance | White to off-white crystalline solid |

| Melting Point | Decomposes (acetyl group is labile) |

| Solubility | Soluble in DMSO, DMF, warm |

| Yield | Typically 85–95% |

Part 3: The Primary Application – Synthesis of 6-Chloropurine

The most significant industrial application of Acetyl Hypoxanthine is its conversion to 6-Chloropurine . Direct chlorination of bare hypoxanthine is sluggish and heterogeneous. The acetyl derivative allows for a homogeneous reaction with Phosphorus Oxychloride (

Protocol 2: Chlorination to 6-Chloropurine

Reagents:

-

9-Acetylhypoxanthine (from Protocol 1)

-

Phosphorus Oxychloride (

) - Solvent & Reagent[1][2][3] - -Dimethylaniline (DMA) or Pyridine - Base Catalyst

Step-by-Step Methodology:

-

Setup: Dry glassware thoroughly. Use a fume hood (HCl gas evolution).

-

Mixing: In a flask, suspend 9-Acetylhypoxanthine (1.0 eq) in

(5–8 volumes). -

Catalyst: Add

-Dimethylaniline (1.0–1.2 eq) dropwise.-

Note: The base acts as an HCl scavenger and catalyzes the formation of the dichlorophosphate intermediate.

-

-

Reaction: Heat to reflux (

C). -

Quenching (Critical):

-

Distill off excess

under reduced pressure. -

Pour the thick residue slowly onto crushed ice/water with vigorous stirring. Exothermic! Maintain temperature

C to prevent hydrolysis of the chlorine at C6.

-

-

Isolation:

-

Adjust pH to ~7–8 with aqueous ammonia or NaOH.

-

6-Chloropurine precipitates as a pale yellow solid.

-

Filter, wash with cold water, and dry.

-

Part 4: Mechanistic Visualization

The following diagram illustrates the transformation from the insoluble lattice of hypoxanthine to the reactive acetyl intermediate, and finally to the chloropurine scaffold.

Figure 1: The strategic pathway utilizing Acetyl Hypoxanthine to bridge the solubility gap between Hypoxanthine and 6-Chloropurine.

Part 5: Downstream Synthesis Applications

Once 6-Chloropurine is generated via the Acetyl Hypoxanthine route, it serves as a universal precursor:

-

Adenine (Vitamin B4) Synthesis:

-

Reaction of 6-chloropurine with alcoholic ammonia under pressure yields Adenine.

-

Reference: This is the standard industrial route described in patent literature (CN102321086A).

-

-

Antiviral Nucleosides (e.g., Acyclovir Precursors):

-

Regioselective alkylation of 6-chloropurine (or N-acetylated derivatives) at N9 with side chains (like 2-oxa-1,4-butanediol derivatives) followed by hydrolysis converts the C6-Cl to C6-OH (guanine/hypoxanthine core) or C6-NH2 (adenine core).

-

-

Regioselective Alkylation:

-

While less common than the chlorination route,

-acetylhypoxanthine can be used to direct alkylation. The acetyl group at N9 forces electrophiles to attack N7 (kinetic) or, if the acetyl group migrates/cleaves, allows thermodynamic equilibration. However, the Silyl Method (HMDS) is often preferred for pure glycosylation, leaving Acetyl Hypoxanthine as the champion of chemical modification of the base itself.

-

References

-

Simson Pharma. N-acetyl Hypoxanthine (CAS 408531-05-5) Technical Data. Retrieved from

-

Google Patents. Synthesizing method of adenine (CN102321086A). Describes the chlorination of acetyl hypoxanthine to 6-chloropurine. Retrieved from

-

Robins, M. J., et al. Purine nucleosides.[9][10] XI. The synthesis of 2'-deoxy-9-alpha- and -beta-D-ribofuranosylpurines.[9] Journal of the American Chemical Society.[9] (Fundamental purine chemistry and acetylation context).

-

Master Organic Chemistry. Elimination of Alcohols To Alkenes With POCl3 and Pyridine. (Mechanistic context for POCl3 activation). Retrieved from

Sources

- 1. indianchemicalsociety.com [indianchemicalsociety.com]

- 2. POCl3-Mediated Reaction of 1-Acyl-1-carbamoyl Oximes: A New Entry to Cyanoformamides [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. US6849735B1 - Methods of synthesis for 9-substituted hypoxanthine derivatives - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Acetylated Hypoxanthine: Pharmacodynamics, Prodrug Kinetics, and Therapeutic Applications

Executive Summary

Acetylated Hypoxanthine (specifically N-acetylhypoxanthine, CAS 408531-05-5) represents a strategic chemical modification of the naturally occurring purine base, hypoxanthine.[1] While hypoxanthine is a critical metabolic intermediate in the purine salvage pathway, its clinical and experimental utility is often limited by poor membrane permeability and rapid enzymatic degradation.

Acetylation serves as a "molecular mask," converting the polar purine into a lipophilic prodrug. This modification enhances bioavailability, facilitates transport across biological barriers (including the stratum corneum and potentially the blood-brain barrier), and allows for controlled release of the active parent compound via intracellular enzymatic hydrolysis. This guide analyzes the compound's biological activity through the lens of prodrug mechanics , metabolic integration , and potential therapeutic applications in dermatology and neurology.

Chemical Identity & Structural Logic[2]

Molecular Architecture

The biological efficacy of acetylated hypoxanthine is dictated by its structural modifications. The addition of an acetyl group (

| Property | Hypoxanthine (Parent) | N-Acetylhypoxanthine (Prodrug) | Impact on Biological Activity |

| Formula | Increased molecular weight; metabolic precursor. | ||

| Lipophilicity ( | Critical: Enhanced passive diffusion through lipid bilayers. | ||

| H-Bond Donors | 2 | 1 | Reduced polarity decreases water shell drag during transport. |

| Solubility | Low in organic solvents | Moderate in organic media | Improved formulation compatibility (e.g., liposomes, creams). |

The "Trojan Horse" Mechanism

The core biological activity of acetylated hypoxanthine is not intrinsic to the acetylated form itself but rather its ability to deliver hypoxanthine to intracellular compartments.

-

Masking: Acetylation neutralizes the polarity of the N-H bond.

-

Transport: The molecule diffuses across the plasma membrane.

-

Activation: Intracellular esterases or acylases cleave the acetyl group.

-

Retention: The released hypoxanthine is polar and trapped inside the cell, where it is immediately salvaged.

Biological Mechanisms & Signaling Pathways[3]

Intracellular Activation and Purine Salvage

Once deacetylated, the liberated hypoxanthine enters the Purine Salvage Pathway . This is the primary mechanism of action for cell survival under stress (ischemia, rapid proliferation).

-

Enzyme: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

-

Reaction:

. -

Outcome: IMP is a precursor for AMP and GMP, replenishing cellular ATP pools without the high energy cost of de novo synthesis.

Dermatological Bioactivity (Barrier Function)

Recent research into purine derivatives (including acetylated forms and analogs like 2-aza-8-oxohypoxanthine) highlights specific activity in keratinocytes:

-

Differentiation: Upregulation of filaggrin and involucrin markers.

-

Barrier Repair: Acceleration of stratum corneum formation.

-

Mechanism: Likely mediated via purinergic receptor signaling (

or

Visualization: The Prodrug Activation Pathway

The following diagram illustrates the flow from administration to metabolic integration.

Figure 1: Mechanism of action showing the prodrug entry, enzymatic activation, and bifurcation into salvage (energy) or degradation (oxidative) pathways.

Experimental Protocols

To validate the biological activity of acetylated hypoxanthine, researchers must distinguish between the prodrug and the parent compound. The following protocols ensure rigorous validation.

Protocol A: Intracellular Accumulation Assay (HPLC-UV)

Objective: Confirm that acetylation enhances cellular uptake compared to native hypoxanthine.

Materials:

-

Cell Line: HeLa or HaCaT (Keratinocytes).

-

Compounds: N-Acetylhypoxanthine (Test), Hypoxanthine (Control).

-

Lysis Buffer: 0.4 M Perchloric acid (PCA).

Workflow:

-

Seeding: Seed cells at

cells/well in 6-well plates. Incubate 24h. -

Treatment: Treat cells with equimolar concentrations (

) of Test or Control compounds in serum-free media. -

Time-Course: Harvest cells at

min. -

Washing: Rapidly wash cells

with ice-cold PBS (critical to remove extracellular drug). -

Extraction: Add

ice-cold PCA. Scrape and centrifuge ( -

Neutralization: Neutralize supernatant with

. -

Analysis: Inject into HPLC (C18 column, Mobile Phase:

/ Methanol).-

Success Criteria: Detection of high intracellular Hypoxanthine levels in the Acetyl-group, with low levels of intact Acetyl-Hypoxanthine (indicating rapid deacetylation).

-

Protocol B: Metabolic Salvage Verification (Isotope Tracing)

Objective: Prove that the delivered hypoxanthine is biologically active and incorporated into nucleotides.

Workflow:

-

Starvation: Incubate cells in purine-free media for 12h to deplete nucleotide pools.

-

Pulse: Add

-labeled Acetyl-Hypoxanthine. -

Chase: Incubate for 2-4 hours.

-

Precipitation: Precipitate DNA/RNA using Trichloroacetic acid (TCA).

-

Scintillation: Measure radioactivity in the insoluble fraction (nucleic acids).

-

Interpretation: High counts in the TCA-insoluble fraction confirm that the prodrug successfully fed the salvage pathway for DNA/RNA synthesis.

-

Therapeutic & Industrial Applications[4][5]

Dermatology (Anti-Aging & Barrier Repair)

Acetylated hypoxanthine is increasingly explored in cosmeceuticals.

-

Logic: Aging skin has reduced ATP levels and slower turnover.

-

Effect: By delivering hypoxanthine efficiently, the compound fuels mitochondrial respiration and nucleotide synthesis, promoting keratinocyte proliferation without the irritation associated with acidic actives.

-

Data Point: Analogs like 2-aza-8-oxohypoxanthine have shown to increase HAS3 (Hyaluronan Synthase) expression, suggesting a similar potential for acetylated hypoxanthine.

Neurology (Ischemic Rescue)

-

Context: During stroke (ischemia), ATP is depleted, and hypoxanthine accumulates extracellularly.

-

Therapeutic Angle: Post-ischemic administration of acetylated hypoxanthine could rapidly replenish the purine pool for salvage once blood flow (oxygen) is restored, reducing reperfusion injury severity compared to de novo synthesis lag.

Pharmaceutical Synthesis

-

Role: It serves as a stable, protected intermediate for synthesizing complex antiviral nucleosides (e.g., Acyclovir analogs) where the

-acetyl group directs regioselectivity during alkylation reactions.

References

-

Carl Roth. (2024).[2] Acetyl hypoxanthine Product Data and Safety Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Hypoxanthine. Retrieved from [Link]

-

MDPI. (2021). The Potential of 2-aza-8-Oxohypoxanthine as a Cosmetic Ingredient. (Contextual reference for hypoxanthine derivative bioactivity). Retrieved from [Link]

-

ResearchGate. (2018). Xanthine scaffold: scope and potential in drug development. Retrieved from [Link]

Sources

Acetyl Hypoxanthine: Synthetic Utility, Impurity Profiling, and Metabolic Intersection

The following technical guide is structured to provide a rigorous analysis of Acetyl Hypoxanthine, distinguishing its primary role in industrial synthesis from its intersection with biological purine metabolism as a pharmaceutical impurity and prodrug metabolite.

Technical Guide for Drug Development & Metabolic Research [1]

Executive Summary

Acetyl Hypoxanthine (specifically

-

Industrial Precursor: It is the key starting material in the "Acetyl Hypoxanthine Method" for the high-yield chemical synthesis of Adenine.[1]

-

Pharmaceutical Impurity: It acts as a tracked impurity in thiopurine drugs (e.g., Azathioprine) and a degradation product of acetylated antiviral prodrugs.[1]

This guide delineates the chemical stability of Acetyl Hypoxanthine, its conversion to bioactive purines, and the analytical protocols required to distinguish it from endogenous

Chemical Identity & Structural Context[1][2][3][4][5]

Molecular Architecture

Hypoxanthine (6-oxopurine) possesses four ring nitrogens (

-

Chemical Formula:

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Molecular Weight: 178.15 g/mol [1]

-

Key Distinction: It is crucial to distinguish Acetyl Hypoxanthine from

-Acetylguanine . The latter is a naturally occurring modified base derived from tRNA catabolism and excreted in urine. Acetyl Hypoxanthine lacks the exocyclic amino group found in guanine, altering its solubility and enzymatic affinity.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Stability Profile

The

-

Acidic Conditions: Rapid hydrolysis to Hypoxanthine.[1]

-

Physiological pH (7.4): Slow spontaneous hydrolysis; accelerated by plasma esterases.[1]

The "Acetyl Hypoxanthine Method" in Adenine Synthesis

In the pharmaceutical industry, Acetyl Hypoxanthine is the cornerstone of a cost-effective route to synthesize Adenine (Vitamin B4), avoiding the low yields of fermentation.[1]

Reaction Mechanism

The synthesis exploits the acetyl group as a protecting/activating group to facilitate chlorination at the C6 position.[1]

-

Activation: Acetyl Hypoxanthine is treated with Phosphorus Oxychloride (

) in the presence of a base (Pyridine/Triethylamine).[3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Chlorination: The C6-carbonyl oxygen is substituted by chlorine, yielding 6-Chloropurine .[1] The acetyl group is often cleaved or displaced during this harsh condition or subsequent workup.[1]

-

Amination: 6-Chloropurine undergoes nucleophilic aromatic substitution with Ammonia (

) under high pressure/temperature to yield Adenine (6-aminopurine).[4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Visualization: Synthetic Pathway

Metabolic Intersection: Biological Fate & Toxicity

While Acetyl Hypoxanthine is exogenous, its entry into a biological system (e.g., as a drug impurity) triggers specific metabolic clearance pathways.[1]

Hydrolysis-Dependent Activation

Acetyl Hypoxanthine itself is likely not a direct substrate for Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) or Xanthine Oxidase (XO) due to steric hindrance at the ring nitrogens.[1]

-

Step 1 (Activation): Non-specific amidases or spontaneous hydrolysis remove the acetyl group.[1]

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="display ng-star-inserted"> -

Step 2 (Divergence): The liberated Hypoxanthine enters the canonical purine pool.[1]

Pathway Integration

Once hydrolyzed, the molecule follows one of two fates:[1]

-

Salvage (Anabolic): HPRT converts Hypoxanthine + PRPP

Inosine Monophosphate (IMP).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Catabolism (Catabolic): Xanthine Oxidase oxidizes Hypoxanthine

Xanthinengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Clinical Implication: High levels of Acetyl Hypoxanthine impurities in drugs could theoretically elevate serum Uric Acid levels (Hyperuricemia) if the hydrolysis rate is significant, though the molar amounts in impurities are usually negligible.[1]

Visualization: Metabolic Fate

[1][6]

Experimental Protocols

Protocol: Differentiation of Acetyl Hypoxanthine from -Acetylguanine

Researchers often confuse these two modified purines.[1] This LC-MS/MS protocol ensures specific identification.[1]

Principle: Separation based on hydrophobicity (Acetyl Hypoxanthine is more hydrophobic than Hypoxanthine but distinct from Acetylguanine) and mass fragmentation.[1]

Materials:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow:

-

Sample Prep: Dilute urine or serum 1:10 with cold methanol to precipitate proteins.[1] Centrifuge at 14,000 x g for 10 min.

-

Gradient:

Time (min) % B Flow Rate (mL/min) 0.0 2 0.3 2.0 2 0.3 5.0 30 0.3 | 7.0 | 95 | 0.3 |[1]

-

MS/MS Transitions (MRM):

-

Acetyl Hypoxanthine: Precursor

Productngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

-Acetylguanine: Precursorngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Hypoxanthine: Precursor

Productngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

Interpretation:

-

Retention time of Acetyl Hypoxanthine will be significantly later than Hypoxanthine due to the hydrophobic acetyl group.[1]

-

Absence of the 194.1 mass confirms the analyte is not

-Acetylguanine.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Protocol: Enzymatic Stability Assay

To verify if Acetyl Hypoxanthine is a direct substrate for Xanthine Oxidase.[1]

-

Buffer: 50 mM Potassium Phosphate, pH 7.4.

-

Enzyme: Purified Xanthine Oxidase (from bovine milk), 0.1 Units/mL.

-

Substrate: 100 µM Acetyl Hypoxanthine (Test) vs 100 µM Hypoxanthine (Control).

-

Detection: Monitor Absorbance at 290 nm (Uric Acid formation).

-

Result:

-

Control: Rapid increase in A290.

-

Test: If A290 remains flat, Acetyl Hypoxanthine is resistant to oxidation, confirming the requirement for prior hydrolysis.[1]

-

References

-

BenchChem. (n.d.).[1] Acetyl Hypoxanthine: Significance in Advanced Chemical Synthesis. Retrieved from [1]

-

Echemi. (2021).[1] Pharmaceutical intermediates: The future development of adenine. Retrieved from [1]

-

Google Patents. (2015).[1] CN104327081A - Method for synthesizing adenine.[1][3] Retrieved from

-

Pharmaffiliates. (n.d.). Azathioprine Impurities: N-Acetyl Hypoxanthine.[1] Retrieved from [1]

-

CymitQuimica. (n.d.).[1] N2-Acetyl-9-(2-acetoxyethoxymethyl)guanine (Acyclovir Impurity).[1] Retrieved from [1]

Sources

Methodological & Application

Using Acetyl hypoxanthine as a certified reference material.

Application Note: Implementation of Acetyl Hypoxanthine as a Certified Reference Material in Pharmaceutical Impurity Profiling

Rationale and Mechanistic Context

Acetyl hypoxanthine (chemically identified as 9-acetyl-1H-purin-6(9H)-one or 9-Acetyl-3,9-dihydro-6H-purin-6-one)[1][2] is a critical synthetic intermediate and a stringently monitored impurity in the manufacturing of purine-based Active Pharmaceutical Ingredients (APIs). It is particularly relevant in the synthesis and degradation profiling of antiviral and antineoplastic drugs, such as Ribavirin[1] and Azacitidine[3].

During the synthesis of these nucleoside analogues, acetylation is frequently employed to temporarily protect the purine core, modulating its reactivity to allow for selective chemical transformations at other positions of the purine ring[4]. However, incomplete deprotection or unintended side reactions can result in residual acetylated derivatives carrying over into the final drug substance. Utilizing highly pure Acetyl hypoxanthine as a Certified Reference Material (CRM) allows analytical chemists to accurately quantify these trace impurities, ensuring the final API meets stringent pharmacopeial safety standards[1].

Physicochemical Specifications of the CRM

To ensure analytical traceability and regulatory compliance, the CRM must meet precise physicochemical specifications. The table below summarizes the quantitative data and standard properties of pharmaceutical-grade Acetyl hypoxanthine[1][2].

| Parameter | Specification / Value |

| Chemical Name | 9-Acetyl-3,9-dihydro-6H-purin-6-one |

| CAS Number | 408531-05-5 |

| Molecular Formula | C7H6N4O2 |

| Molecular Weight | 178.15 g/mol |

| Appearance | White to off-white crystalline powder |

| Chromatographic Purity (HPLC) | ≥ 98.0% (Area Normalization) |

| Storage Conditions | 2-8 °C, desiccated, protect from light |

Experimental Methodology: Self-Validating HPLC-UV Protocol

The acetyl group significantly alters the polarity and hydrogen-bonding capacity of the hypoxanthine core, making reversed-phase High-Performance Liquid Chromatography (RP-HPLC) the principal technique for its isolation and quantification[4]. This protocol details a self-validating method for quantifying Acetyl hypoxanthine impurities.

Mechanistic Causality of Method Design: A C18 stationary phase is selected because its non-polar nature effectively interacts with the hydrophobic acetyl group, retarding its elution compared to structurally similar, highly polar parent compounds like hypoxanthine[4]. The addition of an acidic modifier (0.1% Formic acid) to the aqueous mobile phase is mechanistically crucial; it maintains an acidic pH that stabilizes the protonation state of the basic nitrogen atoms within the purine ring. This prevents the molecule from existing in multiple tautomeric or ionization states during elution, thereby eliminating peak tailing. Detection is set to 260 nm, corresponding to the robust UV absorption maximum of the conjugated purine ring[5].

Step-by-Step Protocol:

Step 1: Preparation of Mobile Phases

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade water. Filter through a 0.22 µm membrane.

-

Mobile Phase B: 100% LC-MS grade Acetonitrile or Methanol[4][5].

Step 2: Preparation of CRM Standard Solutions

-

Stock Solution: Accurately weigh 10.0 mg of Acetyl hypoxanthine CRM and dissolve in 10 mL of Diluent (Water:Methanol, 85:15 v/v)[5] to yield a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard: Dilute the stock solution with Diluent to a final concentration of 10 µg/mL.

Step 3: Preparation of System Suitability Test (SST) Solution

-

Spike the 10 µg/mL Acetyl hypoxanthine working standard with 10 µg/mL of Hypoxanthine CRM. This mixture acts as the self-validation checkpoint for column resolution.

Step 4: Chromatographic Conditions

-

Column: Symmetry C18 (250 mm × 4.6 mm, 5 µm)[5].

-

Flow Rate: 1.0 mL/min[5].

-

Column Temperature: 25 °C[5].

-

Detection Wavelength: 260 nm[5].

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-5 min: 5% B

-

5-15 min: 5% → 40% B

-

15-20 min: 40% B

-

20-21 min: 40% → 5% B

-

21-30 min: 5% B (Re-equilibration)

-

Step 5: Self-Validation Execution (SST Criteria) Before analyzing test samples, inject the SST Solution. The analytical run is validated only if the following criteria are met:

-

Resolution (Rs) between Hypoxanthine and Acetyl hypoxanthine is ≥ 2.5. This ensures the method can baseline-resolve the impurity from the parent precursor, preventing false-positive quantifications.

-

Tailing Factor (Tf) for the Acetyl hypoxanthine peak is ≤ 1.5.

-

Relative Standard Deviation (RSD) of the Acetyl hypoxanthine peak area across 5 replicate injections is ≤ 2.0%.

Visualizing Workflows & Pathways

Figure 1: Synthetic and metabolic pathway context of Acetyl hypoxanthine in API impurity profiling.

Figure 2: End-to-end analytical workflow for validating Acetyl hypoxanthine as a reference standard.

References

1.[4] Title : Acetyl hypoxanthine | Benchchem: Chromatographic Separation Techniques | Source : benchchem.com | URL : 4 2.[1] Title : Acetyl Hypoxanthine - SRIRAMCHEM | Source : sriramchem.com | URL : 1 3.[5] Title : CN104327081A - Method for synthesizing adenine - Google Patents | Source : google.com | URL : 5 4.[2] Title : MSDS - N-acetyl Hypoxanthine - KM Pharma Solution Private Limited | Source : kmpharma.in | URL : 2 5.[3] Title : Biotech Industries | Cleanchem | Source : cleanchemlab.com | URL : 3

Sources

Application Note: Scalable Synthesis of 6-Chloropurine from Acetyl Hypoxanthine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Industrial Rationale

6-Chloropurine is a highly versatile, electrophilic intermediate essential for the synthesis of pharmaceutically active purine analogs. It serves as the direct precursor to antineoplastic agents (e.g., 6-mercaptopurine) and critical antiviral therapeutics (e.g., tenofovir, adefovir)[1].

While traditional laboratory syntheses often utilize hypoxanthine as the starting material, industrial and scalable routes increasingly favor acetyl hypoxanthine . Acetyl hypoxanthine is a highly stable, cost-effective precursor frequently obtained as an economical byproduct of glutamic acid fermentation or inosine cleavage[2][3]. Utilizing acetyl hypoxanthine not only reduces raw material costs but also provides excellent solubility profiles during the initial stages of halogenation. This application note details a highly efficient, self-validating protocol for the chlorination of acetyl hypoxanthine using phosphorus oxychloride (

Mechanistic Insights: The Chemistry of Chlorination

To ensure a robust and reproducible process, it is critical to understand the causality behind the selected reagents and conditions. The conversion of acetyl hypoxanthine to 6-chloropurine is driven by a nucleophilic aromatic substitution, facilitated by the in situ generation of a highly reactive electrophilic species.

-

Dual Role of Phosphorus Oxychloride (

) : -

Catalysis by N,N-Dimethylaniline (DMA) : DMA is not merely a base; it acts as a crucial tertiary amine catalyst. It forms a Vilsmeier-Haack-type complex with

, significantly enhancing the electrophilicity of the chlorinating agent. Furthermore, as the substitution reaction liberates hydrogen chloride (HCl), DMA functions as an acid scavenger. This neutralizes the microenvironment, driving the reaction equilibrium forward and preventing the acidic degradation of the purine core[3]. -

In Situ Deacetylation : Under the harsh thermal conditions of refluxing

(100–105 °C), the acetyl group on the hypoxanthine is concurrently cleaved. This elegant tandem reaction yields the desired unprotected 6-chloropurine directly upon aqueous workup, eliminating the need for a separate deprotection step[3].

Experimental Protocol

⚠️ Safety Warning :

Materials Required

-

Acetyl hypoxanthine : 1.0 molar equivalent (Starting material)

-

Phosphorus oxychloride (

) : 3.5 – 20.0 molar equivalents (Reagent/Solvent) -

N,N-Dimethylaniline (DMA) : 1.0 – 1.5 molar equivalents (Catalyst)

-

Ice water : For quenching

-

0.1 M NaOH or Aqueous Ammonia : For neutralization

Step-by-Step Methodology

-

Reaction Setup : In a dry, 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge 35.6 g (0.20 mol) of acetyl hypoxanthine[4].

-

Reagent Addition : Carefully add 24.2 g (0.20 mol) of N,N-dimethylaniline. Subsequently, initiate the slow, dropwise addition of 612.0 g (4.0 mol) of

[4]. Causality: The order of addition and controlled rate are critical to safely manage the initial exotherm of complex formation. -

Reflux & In-Process Control (IPC) : Initiate mechanical stirring and heat the reaction mixture to 100–105 °C. Maintain this temperature for 4 to 8 hours. Self-Validation : Monitor the reaction completion via HPLC. The reaction is deemed complete when the residual starting material is <1%[4][5].

-

Vacuum Distillation : Upon completion, cool the mixture to 70 °C and configure the apparatus for vacuum distillation. Distill off the unreacted excess

using an external oil bath (temperature <70 °C)[4]. Causality: Removing excess -

Quenching : Cool the resulting concentrated, oily residue to 0 °C. Slowly and cautiously add 100 mL of ice water to the flask under vigorous stirring to quench any residual chlorinating agents[4].

-

Neutralization & Precipitation : While strictly maintaining the internal temperature near 0 °C in an ice bath, slowly add 0.1 M NaOH to adjust the pH of the solution to 7–9[4]. Causality: 6-Chloropurine is amphoteric; adjusting the pH to its isoelectric range maximizes precipitation. A large amount of yellow-to-cream solid will precipitate.

-

Isolation & Purification : Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold water to remove residual inorganic salts and DMA hydrochloride[4].

-

Drying : Dry the solid in a vacuum oven (50 °C) to a constant weight to afford the pure 6-chloropurine[4].

Quantitative Data & Process Optimization

The following table summarizes the optimized stoichiometric boundaries and expected yields for a standard 0.2 mol scale synthesis[4][5].

| Parameter | Optimized Range | Specific Example (0.2 mol scale) |

| Acetyl Hypoxanthine | 1.0 molar eq | 35.6 g (0.20 mol) |

| 3.5 – 20.0 molar eq | 612.0 g (4.00 mol) | |

| N,N-Dimethylaniline | 1.0 – 1.5 molar eq | 24.2 g (0.20 mol) |

| Reaction Temperature | 100 – 105 °C | 105 °C |

| Reaction Time | 4 – 8 hours | 4 hours |

| Yield | 89.0% – 91.2% | 27.3 g (89.2%) |

| Purity (HPLC) | >98.5% | 99.0% |

Process & Pharmacological Visualization

Experimental workflow for the synthesis of 6-chloropurine from acetyl hypoxanthine.

Downstream pharmacological applications of 6-chloropurine in drug development.

References

-

Chemical synthesis method of 6-chloropurine (CN102336755A). Patsnap. Available at: 6[4]

-

Synthesis of Purine Antiviral Agents, Hypoxanthine and 6-Mercaptopurine . ResearchGate. Available at:1[1]

-

Synthesizing method of adenine (CN102321086A). Google Patents. Available at: 5[5]

-

Method for synthesizing adenine (CN104327081A). Google Patents. Available at: 3[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acetyl hypoxanthine | Benchchem [benchchem.com]

- 3. CN104327081A - Method for synthesizing adenine - Google Patents [patents.google.com]

- 4. Chemical synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102321086A - Synthesizing method of adenine - Google Patents [patents.google.com]

- 6. Chemical synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]

Application of Acetyl Hypoxanthine as a Critical Marker in Stability-Indicating Assays for Nucleoside Analogs

Executive Summary

In the pharmaceutical development of purine-based nucleoside analogs, establishing a robust stability profile is paramount for regulatory compliance and patient safety. Acetyl hypoxanthine (9-acetyl-1,9-dihydro-6H-purin-6-one, CAS 408531-05-5) serves as a highly specific degradation marker and process impurity[1]. Recognized across compendial standards as Ribavirin Impurity 37, Vidarabine Impurity 3, and Cytarabine Impurity 22[1], its quantification provides critical mechanistic insights into the hydrolytic and thermal vulnerabilities of Active Pharmaceutical Ingredients (APIs). This application note details the causality of its formation, outlines a self-validating stability-indicating RP-HPLC protocol, and provides standardized data interpretation frameworks.

Chemical Context and Mechanistic Causality

To design an effective stability-indicating method, one must first understand the chemical causality behind the degradant's formation. Acetyl hypoxanthine is uniquely positioned as both a synthetic carryover and a stress-induced degradant[2].

The Dual-Pathway Origin

-

Process Impurity Carryover: During the synthesis of nucleoside analogs like Azacitidine[3] or Ribavirin[4], the acetylation of purine precursors (e.g., inosine or hypoxanthine) is frequently employed to protect the purine ring system[2]. Incomplete deprotection or residual acetylated intermediates (such as 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose) can persist in the final API matrix.

-

Stress-Induced Degradation: Under hydrolytic stress (particularly acidic or alkaline conditions) or prolonged thermal exposure, the N-glycosidic bond of the nucleoside analog is cleaved. This cleavage liberates the free purine base (hypoxanthine). If residual acetyl donors (from synthesis or specific excipients) are present in the microenvironment, a transacetylation reaction occurs, converting the free base into acetyl hypoxanthine.

Tracking this specific molecule therefore serves a dual purpose: it validates the structural integrity of the API over its shelf-life and monitors the reactivity of latent process residuals.

Mechanistic Workflow and Degradation Logic

The following diagram illustrates the causal relationship between environmental stress, glycosidic cleavage, and the analytical detection of Acetyl hypoxanthine.

Figure 1: Mechanistic pathway and analytical workflow for Acetyl Hypoxanthine generation.

Stability-Indicating RP-HPLC Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The gradient elution ensures baseline resolution between the highly polar intact nucleoside, the free purine base, and the slightly more hydrophobic acetyl hypoxanthine.

Step-by-Step Forced Degradation Preparation

Objective: To generate a degradation profile of 5–20% to validate the method's resolving power without causing secondary degradation of the primary impurities.

-

Acidic Stress: Transfer 10.0 mg of the API into a 50 mL volumetric flask. Add 5.0 mL of 0.1N HCl. Heat in a water bath at 60°C for 2 hours. Cool to room temperature and neutralize with 5.0 mL of 0.1N NaOH.

-

Alkaline Stress: Transfer 10.0 mg of the API into a 50 mL volumetric flask. Add 5.0 mL of 0.1N NaOH. Incubate at ambient temperature (25°C) for 1 hour. Neutralize with 5.0 mL of 0.1N HCl. (Note: Nucleosides are highly susceptible to base hydrolysis; monitor closely to prevent total degradation).

-

Oxidative Stress: Treat 10.0 mg of the API with 5.0 mL of 3%

at room temperature for 2 hours. -

Thermal Stress: Expose the solid API in a thin layer to 105°C in a hot air oven for 48 hours. Reconstitute 10.0 mg in the diluent.

-

Sample Finalization: Dilute all stressed samples to the 50 mL mark with the initial mobile phase (Diluent). Filter through a 0.45 µm PTFE syringe filter, discarding the first 2 mL of the filtrate.

Chromatographic Conditions

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (End-capped to prevent secondary interactions with the purine nitrogen atoms).

-

Mobile Phase A: 10 mM Ammonium Acetate buffer, adjusted to pH 4.5 with glacial acetic acid. (Crucial: The acidic pH suppresses the ionization of the purine ring, improving retention).

-

Mobile Phase B: HPLC-grade Acetonitrile.

-

Gradient Program:

-

0–5 min: 5% B

-

5–15 min: Linear increase to 40% B

-

15–20 min: Hold at 40% B

-

20–25 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 242 nm (Optimal wavelength for the conjugated purine ring system).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.